Lipophilicity Control: XLogP3 of 1.8 Enables the Compound to Fill a Physicochemical Gap Between Morpholinylmethyl and Piperidinylmethyl Analogs
The computed XLogP3 of 6-nitro-1-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is 1.8, placing it between the more polar morpholinylmethyl analog (XLogP3 ~1.0) and the more lipophilic piperidinylmethyl analog (XLogP3 ~2.1) [1][2]. This intermediate lipophilicity value is often associated with improved passive permeability while maintaining aqueous solubility, a balance that can be critical in cellular assay performance and oral bioavailability potential [3]. Both comparator values are computed by the same XLogP3 algorithm (PubChem 2025.04.14 release), ensuring method consistency for cross-compound comparison [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 4-[(6-nitrobenzimidazol-1-yl)methyl]morpholine: XLogP3 ~1.0; 6-nitro-1-(piperidin-1-ylmethyl)benzimidazole: XLogP3 ~2.1; 6-nitrobenzimidazole: XLogP3 ~1.2 |
| Quantified Difference | Target is +0.8 log units more lipophilic than the morpholinylmethyl analog and -0.3 log units less lipophilic than the piperidinylmethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
For procurement decisions in medicinal chemistry programs, a lipophilicity gap of 0.3–0.8 log units can determine whether a building block yields cell-permeable or cell-impermeable final compounds, making 1.8 the optimal choice when a balance of permeability and solubility is desired [3].
- [1] PubChem. 1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)-. Compound Summary for CID 3025472. National Center for Biotechnology Information (2025). View Source
- [2] PubChem computed XLogP3 values for comparator compounds: CID 3025473 (piperidinylmethyl analog, XLogP3 2.1), CID 3025474 (morpholinylmethyl analog, XLogP3 1.0), CID 135424123 (6-nitrobenzimidazole parent, XLogP3 1.2). PubChem (2025). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
